molecular formula C27H41NO3 B1644585 Sipeimone

Sipeimone

Cat. No.: B1644585
M. Wt: 427.6 g/mol
InChI Key: HIDAYMRWVVNXAO-QPZRWEJDSA-N
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Description

It is structurally categorized as a steroidal alkaloid derivative, characterized by a ketone functional group (as inferred from the suffix "-one" in its name) .

Properties

Molecular Formula

C27H41NO3

Molecular Weight

427.6 g/mol

IUPAC Name

(1R,6S,9S,10S,11S,14S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione

InChI

InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19?,20?,21-,22-,23+,25-,26+,27-/m0/s1

InChI Key

HIDAYMRWVVNXAO-QPZRWEJDSA-N

SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H](C3CN2C1)C[C@H]5C4CC(=O)[C@@H]6[C@@]5(CCC(=O)C6)C)(C)O

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

The following table summarizes key structural and functional differences among sipeimone and its analogs:

Compound Functional Group Structural Feature Plant Source (ID)
This compound Ketone Steroidal backbone with C=O group Plant 67
Sipeimine Amine Steroidal backbone with NH₂ group Plant 67
Sipeimol Alcohol Steroidal backbone with OH group Plant 67

Key Observations :

  • The primary distinction lies in functional groups: this compound (ketone), sipeimine (amine), and sipeimol (alcohol). These modifications influence physicochemical properties, such as solubility and bioavailability .

Analytical Differentiation

Distinguishing these compounds requires advanced analytical techniques:

  • Spectroscopy :
    • IR Spectroscopy : this compound exhibits a carbonyl (C=O) stretch at ~1700 cm⁻¹, absent in sipeimine and sipeimol .
    • NMR : The ketone group in this compound results in distinct ¹³C NMR signals (~200 ppm for C=O), whereas sipeimine shows NH₂-related peaks and sipeimol displays OH-related signals .
  • Chromatography : Reverse-phase HPLC can separate these compounds based on polarity differences caused by functional groups .

Pharmacological and Functional Comparisons

Compound Hypothesized Activity Evidence Gap Identified
This compound Anti-inflammatory, antitussive (inferred from Fritillaria alkaloids) Requires in vitro/in vivo validation
Sipeimine Neuroactive (alkaloid typical effects) No explicit data on receptor targets
Sipeimol Enhanced solubility for drug delivery No pharmacokinetic studies cited

Critical Analysis :

  • Sipeimine’s amine group may enhance receptor binding (e.g., cholinergic or opioid receptors), common in alkaloids .
  • This compound’s ketone group could reduce metabolic stability compared to sipeimol’s alcohol, which might improve half-life .

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